molecular formula C11H18ClN3O B1384433 6-Amino-1-pyridin-2-YL-hexan-1-one oxime hydrochloride CAS No. 1178004-79-9

6-Amino-1-pyridin-2-YL-hexan-1-one oxime hydrochloride

Cat. No.: B1384433
CAS No.: 1178004-79-9
M. Wt: 243.73 g/mol
InChI Key: GDOUMLGIZHABOM-JHGYPSGKSA-N
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Description

6-Amino-1-pyridin-2-YL-hexan-1-one oxime hydrochloride is a chemical compound with a complex structure that includes both an amino group and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-1-pyridin-2-YL-hexan-1-one oxime hydrochloride typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving starting materials such as 2-chloropyridine and hexan-1-one.

    Introduction of the Amino Group: The amino group is introduced through a nucleophilic substitution reaction.

    Oxime Formation: The oxime group is formed by reacting the ketone with hydroxylamine hydrochloride under acidic conditions.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the oxime with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Amino-1-pyridin-2-YL-hexan-1-one oxime hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the oxime group to an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.

Major Products Formed

    Oxidation: N-oxides of the pyridine ring.

    Reduction: Amines derived from the oxime group.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

6-Amino-1-pyridin-2-YL-hexan-1-one oxime hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including as an antimicrobial agent.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 6-Amino-1-pyridin-2-YL-hexan-1-one oxime hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The oxime group can form hydrogen bonds with target proteins, while the pyridine ring can participate in π-π interactions.

Comparison with Similar Compounds

Similar Compounds

    6-Amino-1-pyridin-2-YL-hexan-1-one: Lacks the oxime group.

    1-Pyridin-2-YL-hexan-1-one oxime: Lacks the amino group.

    6-Amino-1-pyridin-2-YL-hexan-1-one oxime: Lacks the hydrochloride salt.

Uniqueness

6-Amino-1-pyridin-2-YL-hexan-1-one oxime hydrochloride is unique due to the presence of both the amino and oxime groups, as well as the hydrochloride salt. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(NE)-N-(6-amino-1-pyridin-2-ylhexylidene)hydroxylamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O.ClH/c12-8-4-1-2-7-11(14-15)10-6-3-5-9-13-10;/h3,5-6,9,15H,1-2,4,7-8,12H2;1H/b14-11+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDOUMLGIZHABOM-JHGYPSGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=NO)CCCCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=NC(=C1)/C(=N/O)/CCCCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Amino-1-pyridin-2-YL-hexan-1-one oxime hydrochloride
Reactant of Route 2
6-Amino-1-pyridin-2-YL-hexan-1-one oxime hydrochloride
Reactant of Route 3
6-Amino-1-pyridin-2-YL-hexan-1-one oxime hydrochloride
Reactant of Route 4
6-Amino-1-pyridin-2-YL-hexan-1-one oxime hydrochloride
Reactant of Route 5
6-Amino-1-pyridin-2-YL-hexan-1-one oxime hydrochloride
Reactant of Route 6
6-Amino-1-pyridin-2-YL-hexan-1-one oxime hydrochloride

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